4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride
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Overview
Description
“4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2613384-26-0 . It has a molecular weight of 240.65 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The InChI code for “4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride” is 1S/C7H9O3PS.ClH/c1-11(2,10)5-3-6(7(8)9)12-4-5;/h3-4H,1-2H3,(H,8,9);1H .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Mechanism of Action
While the specific mechanism of action for “4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride” is not mentioned in the search results, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
It is stored at room temperature .
Safety and Hazards
Future Directions
While specific future directions for “4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride” are not mentioned in the search results, thiophene-based analogs have been a focus of research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride involves the reaction of 2-thiophenecarboxylic acid with dimethylphosphoryl chloride followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2-thiophenecarboxylic acid", "dimethylphosphoryl chloride", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-thiophenecarboxylic acid is reacted with dimethylphosphoryl chloride in the presence of a suitable solvent such as dichloromethane or chloroform.", "Step 2: The resulting product is then hydrolyzed using water and a base such as sodium hydroxide or potassium hydroxide to yield 4-(dimethylphosphoryl)thiophene-2-carboxylic acid.", "Step 3: The final step involves the reaction of 4-(dimethylphosphoryl)thiophene-2-carboxylic acid with hydrochloric acid to form the hydrochloride salt of the compound." ] } | |
CAS RN |
2613384-26-0 |
Molecular Formula |
C7H10ClO3PS |
Molecular Weight |
240.6 |
Purity |
95 |
Origin of Product |
United States |
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